REACTION_CXSMILES
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-].[N:19]1[CH:20]=[N:21][N:22]2[CH:27]=[CH:26][C:25]([O:28][C:29]3[CH:34]=[CH:33][C:32]([NH:35][C:36]4[C:45]5[C:40](=[CH:41][CH:42]=[C:43]([NH:46][C:47]6[O:48][CH2:49][C:50]([CH2:53][O:54][Si](C(C)(C)C)(C7C=CC=CC=7)C7C=CC=CC=7)([CH3:52])[N:51]=6)[CH:44]=5)[N:39]=[CH:38][N:37]=4)=[CH:31][C:30]=3[CH3:72])=[CH:24][C:23]=12>C1COCC1>[N:19]1[CH:20]=[N:21][N:22]2[CH:27]=[CH:26][C:25]([O:28][C:29]3[CH:34]=[CH:33][C:32]([NH:35][C:36]4[C:45]5[C:40](=[CH:41][CH:42]=[C:43]([NH:46][C:47]6[O:48][CH2:49][C:50]([CH2:53][OH:54])([CH3:52])[N:51]=6)[CH:44]=5)[N:39]=[CH:38][N:37]=4)=[CH:31][C:30]=3[CH3:72])=[CH:24][C:23]=12 |f:0.1|
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Name
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|
Quantity
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7.79 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
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Name
|
N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)-N6-(4-((tert-butyldiphenylsilyloxy)methyl)-4-methyl-4,5-dihydrooxazol-2-yl)quinazoline-4,6-diamine
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Quantity
|
2.866 g
|
Type
|
reactant
|
Smiles
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N=1C=NN2C1C=C(C=C2)OC2=C(C=C(C=C2)NC2=NC=NC1=CC=C(C=C21)NC=2OCC(N2)(C)CO[Si](C2=CC=CC=C2)(C2=CC=CC=C2)C(C)(C)C)C
|
Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
|
C1CCOC1
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Type
|
CUSTOM
|
Details
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The reaction was stirred for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by flash chromatography
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Type
|
WASH
|
Details
|
eluting with EtOAc/Hex/MeOH 9:1:1 with 0.1% H2O
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=NN2C1C=C(C=C2)OC2=C(C=C(C=C2)NC2=NC=NC1=CC=C(C=C21)NC=2OCC(N2)(C)CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |